molecular formula C19H17ClN2O3 B2722982 Methyl 4-({[1-(4-chlorophenyl)-2-oxo-3-pyrrolidinylidene]methyl}amino)benzenecarboxylate CAS No. 339020-60-9

Methyl 4-({[1-(4-chlorophenyl)-2-oxo-3-pyrrolidinylidene]methyl}amino)benzenecarboxylate

Cat. No.: B2722982
CAS No.: 339020-60-9
M. Wt: 356.81
InChI Key: KTAYZHKUOXXKTP-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[1-(4-chlorophenyl)-2-oxo-3-pyrrolidinylidene]methyl}amino)benzenecarboxylate is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Methyl 4-({[1-(4-chlorophenyl)-2-oxo-3-pyrrolidinylidene]methyl}amino)benzenecarboxylate, along with other related compounds, has been studied for its hydrogen bonding patterns due to its potential as an anticonvulsant. The crystal structures reveal interesting conformations and interactions, including intramolecular and intermolecular hydrogen bonds, which contribute to their potential pharmacological activities (Kubicki, Bassyouni, & Codding, 2000).

Intramolecular Hydroamination in Organic Synthesis

This compound serves as a precursor in platinum-catalyzed intramolecular hydroamination reactions. Such reactions are crucial in forming pyrrolidine derivatives from gamma- and delta-amino olefins, showcasing excellent functional group compatibility and low moisture sensitivity. This process is essential in synthesizing complex organic molecules, highlighting the compound's significance in organic synthesis (Bender & Widenhoefer, 2005).

Synthesis of Pyridothienopyrimidines

The compound is instrumental in synthesizing pyridothienopyrimidines through reactions with amide acetals. This process involves a series of reactions that lead to the formation of various substituted pyridothienopyrimidines, crucial in medicinal chemistry for their potential therapeutic properties (Medvedeva et al., 2010).

Calcium-Channel Antagonist Activity in 1,4-Dihydropyridine Derivatives

Research into 1,4-dihydropyridine derivatives, structurally related to the compound of interest, shows potential calcium-channel antagonist activity. The structural analysis of these derivatives provides insights into their interactions with biological targets, contributing to the understanding of their pharmacological profiles (Linden et al., 2011).

Properties

IUPAC Name

methyl 4-[[(Z)-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-ylidene]methyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-25-19(24)13-2-6-16(7-3-13)21-12-14-10-11-22(18(14)23)17-8-4-15(20)5-9-17/h2-9,12,21H,10-11H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAYZHKUOXXKTP-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C2CCN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C\2/CCN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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